![molecular formula C12H11NOS B12969744 5-(Benzo[b]thiophen-2-yl)pyrrolidin-2-one](/img/structure/B12969744.png)
5-(Benzo[b]thiophen-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzo[b]thiophen-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidin-2-one ring fused with a benzo[b]thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[b]thiophen-2-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzo[b]thiophene derivatives with pyrrolidine-2-one under specific conditions. For instance, the selective synthesis of pyrrolidin-2-ones can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives . The reaction conditions often involve the use of specific oxidants and additives to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzo[b]thiophen-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
5-(Benzo[b]thiophen-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components
Mecanismo De Acción
The mechanism by which 5-(Benzo[b]thiophen-2-yl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: A simpler analog without the benzo[b]thiophene moiety.
Benzo[b]thiophene: Lacks the pyrrolidin-2-one ring but shares the thiophene structure.
Pyrrolidin-2,5-dione: Contains an additional carbonyl group compared to pyrrolidin-2-one.
Uniqueness
5-(Benzo[b]thiophen-2-yl)pyrrolidin-2-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H11NOS |
|---|---|
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
5-(1-benzothiophen-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H11NOS/c14-12-6-5-9(13-12)11-7-8-3-1-2-4-10(8)15-11/h1-4,7,9H,5-6H2,(H,13,14) |
Clave InChI |
ITQHHPUMWGHUMV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1C2=CC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



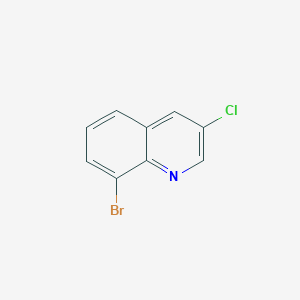
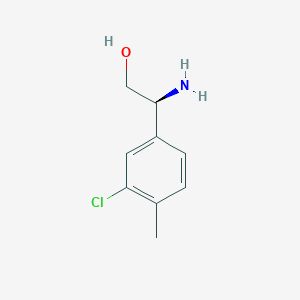
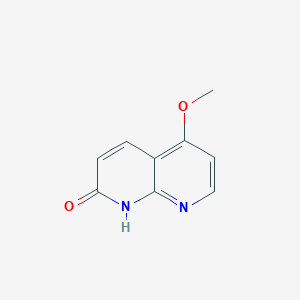


![7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12969676.png)
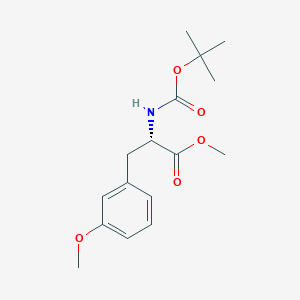
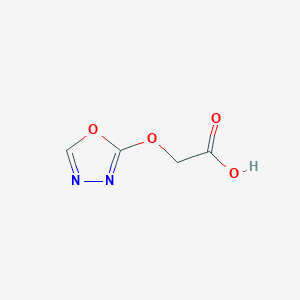
![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one](/img/structure/B12969699.png)
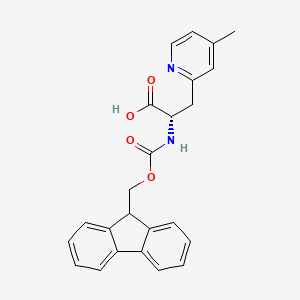
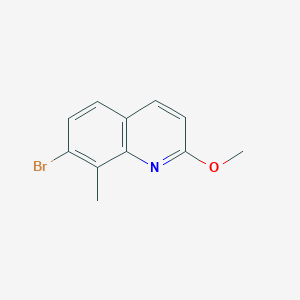
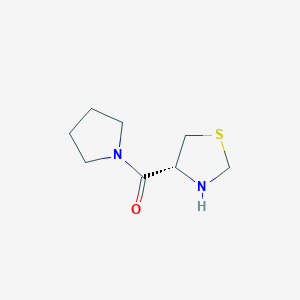
![2-[14-(Oxiran-2-yl)tetradecyl]oxirane](/img/structure/B12969720.png)
